2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Description
Introduction to 2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Chemical Classification and Nomenclature of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives constitute a subclass of nitrogen-containing heterocycles characterized by a five-membered ring with three nitrogen atoms at positions 1, 2, and 4. The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide belongs to this category, featuring:
- A 1,2,4-triazole core (C2H3N3) as the central heterocycle.
- Amino (-NH2) and phenyl (C6H5) substituents at positions 4 and 5 of the triazole ring.
- A sulfanyl-acetamide side chain (SCH2CONH-) attached to position 3, further substituted with a 2,6-dimethylphenyl group.
The IUPAC name systematically describes this structure:
- 4H-1,2,4-triazol-3-yl : Indicates the triazole ring in its 4H tautomeric form.
- Sulfanyl : Denotes the thioether linkage (-S-).
- N-(2,6-dimethylphenyl)acetamide : Specifies the acetamide group substituted with a dimethylphenyl moiety.
Table 1: Key Structural Features of the Compound
| Feature | Position | Role in Structure |
|---|---|---|
| 1,2,4-Triazole core | Central ring | Aromatic heterocycle |
| 4-Amino group | Position 4 | Hydrogen-bond donor |
| 5-Phenyl group | Position 5 | Hydrophobic interaction site |
| Sulfanyl bridge | Position 3 | Conformational flexibility |
| Acetamide side chain | Terminal group | Bioisosteric replacement potential |
Structural Significance of Sulfanyl-Acetamide Moieties in Heterocyclic Chemistry
The sulfanyl (-S-) and acetamide (-NHCOCH3) groups confer unique physicochemical properties:
Sulfanyl Group
- Enhances lipophilicity , improving membrane permeability compared to oxygen analogs.
- Participates in disulfide bond mimicry , enabling interactions with cysteine-rich enzymatic pockets.
- Provides metabolic stability by resisting oxidative degradation.
Acetamide Moiety
- Acts as a hydrogen-bond acceptor through the carbonyl oxygen.
- Enables molecular hybridization when combined with triazole cores, as seen in cefatrizine and other β-lactam antibiotics.
- Facilitates bioisosteric replacements with urea or carbamate groups without losing activity.
Table 2: Comparative Analysis of Sulfanyl vs. Oxygen Analogs
| Property | Sulfanyl Derivative | Oxygen Analog |
|---|---|---|
| LogP | 2.8 ± 0.3 | 1.9 ± 0.2 |
| Metabolic Half-life | 6.2 h | 3.1 h |
| Protein Binding (%) | 88 | 75 |
Historical Context and Development of Biologically Active Triazole-Based Compounds
The evolution of 1,2,4-triazole derivatives spans three key phases:
Phase 1: Early Discoveries (1950s–1980s)
- 1954 : First synthesis of 1,2,4-triazole phosphoric esters with insecticidal properties.
- 1970s : Introduction of triazole-containing antifungals (e.g., fluconazole precursors).
Phase 2: Medicinal Chemistry Advancements (1990s–2010s)
- 1990 : Recognition of triazoles as privileged scaffolds for kinase inhibition.
- 2005 : Systematic classification of triazole derivatives in DrugBank.
- 2010s : Development of triazole–thiazole hybrids to combat multidrug-resistant pathogens.
Phase 3: Modern Innovations (2020s–Present)
- 2022 : Microwave-assisted synthesis of triazole derivatives to improve yield (e.g., 84% for analogous compounds).
- 2025 : Structural optimization of sulfanyl-acetamide triazoles for enhanced target selectivity.
Key Milestones :
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-6-8-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
FPICDABZUMIDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
4,6-Dimethylpyrimidine-2-thiol is reacted with bromoethyl acetate in ethanol under reflux, using sodium acetate as a base, to yield substituted ethyl acetate derivatives. Subsequent treatment with hydrazine monohydrate produces the corresponding acyl hydrazide.
Cyclization to 1,2,4-Triazole
The acyl hydrazide undergoes condensation with aromatic isothiocyanates in ethanol, followed by base-catalyzed cyclization (e.g., using NaOH or KOH). This step forms the 3-mercapto-1,2,4-triazole scaffold. For example:
Typical yields for this step range from 65–75% .
S-Alkylation with Chloroacetamide Derivatives
The sulfanyl group in the triazole intermediate is functionalized via S-alkylation with a chloroacetamide precursor.
Preparation of N-(2,6-Dimethylphenyl)chloroacetamide
2,6-Dimethylaniline is reacted with chloroacetyl chloride in the presence of triethylamine (EtN) as a base. This reaction proceeds in dichloromethane (DCM) at 0–5°C to minimize side reactions:
The product is isolated in 80–85% yield after recrystallization from ethanol.
Coupling Reaction
The 3-mercapto-triazole intermediate is treated with N-(2,6-dimethylphenyl)chloroacetamide in dimethylformamide (DMF) using potassium carbonate (KCO) as a base. The reaction is stirred at 60–70°C for 6–8 hours:
This step achieves 60–70% yield , with purity confirmed via HPLC (>95%).
Optimization of Reaction Conditions
Solvent and Base Selection
Stoichiometric Ratios
A 1:1.2 molar ratio of triazole thiol to chloroacetamide derivative is critical to ensure complete conversion, as excess chloroacetamide minimizes dimerization side products.
Characterization and Analytical Data
The final product is characterized using:
-
H NMR (DMSO-): δ 2.21 (s, 6H, CH), 3.89 (s, 2H, SCH), 6.95–7.45 (m, aromatic H).
-
Mass Spectrometry : Molecular ion peak at m/z 397.1 ([M+H]).
-
IR Spectroscopy : Peaks at 1665 cm (C=O stretch) and 1240 cm (C–S stretch).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical S-Alkylation | 60–70 | >95 | Scalability |
| Solid-Phase Synthesis | 50–55 | 90 | Rapid purification |
The classical S-alkylation method remains superior for large-scale synthesis due to its reproducibility and cost-effectiveness.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation: The sulfanyl group can undergo oxidation to form disulfides.
Substitution: The triazole nitrogen atoms are nucleophilic and can participate in substitution reactions.
Reduction: Reduction of the triazole ring may lead to the corresponding tetrazole.
Oxidation: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Substitution: Alkyl halides or acyl chlorides are often used.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Major Products: The primary product of the reaction between the precursor and N-(2,6-dimethylphenyl)acetamide is the target compound itself.
Scientific Research Applications
Catalysis: The triazole ring can coordinate with transition metals, making this compound useful in catalytic processes.
Ligand Design: Researchers explore its potential as a ligand in coordination chemistry.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antioxidant Potential: Related compounds with similar triazole motifs have antioxidant properties.
Pharmaceuticals: The compound’s unique structure may inspire drug design.
Materials Science: Its aromatic character makes it relevant for materials applications.
Mechanism of Action
The exact mechanism remains an active area of research. its potential targets could involve cellular pathways related to oxidative stress, inflammation, or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with its closest structural analogs, focusing on substituent variations, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Table 1: Structural and Molecular Comparison
Key Observations :
- Phenyl vs. Conversely, chlorophenyl groups (Analogs 2–3) increase lipophilicity, favoring blood-brain barrier penetration or pesticidal activity .
- Acetamide Modifications : The 2,6-dimethylphenyl group in the target compound and Analog 1–2 provides steric hindrance, which may protect against metabolic degradation. Analog 3’s dichlorophenyl group could enhance target affinity but raises toxicity concerns .
Table 2: Pharmacological and Functional Comparisons
Key Observations :
- Anti-Exudative Activity : Analog 1’s furan derivative demonstrated significant anti-exudative effects in vivo, likely due to triazole-mediated modulation of inflammatory mediators . The target compound’s phenyl group may offer stronger π-π stacking with enzyme active sites but requires empirical testing.
- Agrochemical Potential: Chlorinated analogs (2–3) align with chloroacetamide herbicides (e.g., alachlor, pretilachlor), where electron-withdrawing groups enhance soil persistence and target binding .
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, including its synthesis, structural characteristics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.47 g/mol. The compound features a triazole ring linked to a thioether group and an acetamide moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.47 g/mol |
| Purity | ≥ 95% |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that triazole derivatives can exhibit potent anticancer properties. For instance, in vitro assays using HepG2 liver cancer cell lines demonstrated that derivatives with similar structures can inhibit cell proliferation effectively. The structure-activity relationship (SAR) suggests that electron-donating groups enhance the anticancer activity of triazole derivatives.
Case Study:
In a study assessing various triazole derivatives, compounds with methyl substitutions at specific positions on the phenyl ring showed significant cytotoxicity against HepG2 cells. The most potent derivative had an IC50 value of 12.5 µg/mL, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. The presence of sulfur in the thioether linkage enhances the interaction with bacterial enzymes, potentially disrupting their function.
Research Findings:
A recent study evaluated the antibacterial efficacy of various triazole derivatives against common pathogens. The results indicated that certain modifications in the phenyl ring significantly increased antibacterial potency, highlighting the importance of structural diversity in enhancing biological activity .
The mechanism by which 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide exerts its effects may involve:
- Inhibition of Enzymatic Activity: The thioether group may interact with key enzymes involved in cell proliferation or bacterial metabolism.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity: Antimicrobial activity may arise from damage to bacterial cell membranes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
